molecular formula C20H22FNO3S B2816721 3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034447-00-0

3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2816721
CAS No.: 2034447-00-0
M. Wt: 375.46
InChI Key: SSMOLVIISKAMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.

    Introduction of the oxan-4-ylsulfanyl group: The oxan-4-ylsulfanyl group is introduced through a nucleophilic substitution reaction, where the fluorophenoxy intermediate reacts with an oxan-4-ylsulfanyl halide in the presence of a suitable base.

    Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to enzyme active sites: Inhibiting or modulating enzyme activities, which can lead to therapeutic effects.

    Interact with cellular receptors: Modulating signal transduction pathways and influencing cellular responses.

    Affect gene expression: Altering the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate
  • 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S/c21-16-4-6-17(7-5-16)25-18-3-1-2-15(14-18)20(23)22-10-13-26-19-8-11-24-12-9-19/h1-7,14,19H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMOLVIISKAMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.